Acetyl-PHF4 amide

Tau aggregation Amyloid structure Fourier transform infrared spectroscopy

Acetyl-PHF4 amide (AcPHF4; Ac-IVYK-NH₂) is an N-acetylated and C-amidated tetrapeptide derived from the microtubule-binding repeat domain of the tau protein. This peptide, corresponding to tau residues Ile³⁰⁸–Lys³¹¹, represents a minimal aggregation-prone motif capable of self-assembling into amyloid-like fibrils in vitro.

Molecular Formula C28H46N6O6
Molecular Weight 562.7 g/mol
Cat. No. B12388519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl-PHF4 amide
Molecular FormulaC28H46N6O6
Molecular Weight562.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C
InChIInChI=1S/C28H46N6O6/c1-6-17(4)24(31-18(5)35)28(40)34-23(16(2)3)27(39)33-22(15-19-10-12-20(36)13-11-19)26(38)32-21(25(30)37)9-7-8-14-29/h10-13,16-17,21-24,36H,6-9,14-15,29H2,1-5H3,(H2,30,37)(H,31,35)(H,32,38)(H,33,39)(H,34,40)/t17-,21-,22-,23-,24-/m0/s1
InChIKeyOGUCEIHZASQLRB-KELSAIANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Acetyl-PHF4 Amide: A Core Tau Nucleation Tetrapeptide for Neurodegenerative Disease Modeling and Inhibitor Development


Acetyl-PHF4 amide (AcPHF4; Ac-IVYK-NH₂) is an N-acetylated and C-amidated tetrapeptide derived from the microtubule-binding repeat domain of the tau protein. This peptide, corresponding to tau residues Ile³⁰⁸–Lys³¹¹, represents a minimal aggregation-prone motif capable of self-assembling into amyloid-like fibrils in vitro [1]. The acetyl and amide capping groups eliminate terminal charges, thereby enhancing structural stability and resistance to exopeptidase degradation, which is essential for reproducible in vitro assays [2]. As a core nucleation site for the paired helical filaments (PHFs) characteristic of Alzheimer's disease and other tauopathies, AcPHF4 serves as a well-defined molecular tool for studying tau aggregation mechanisms, screening potential aggregation inhibitors, and validating structure-based drug design approaches [3].

Why Acetyl-PHF4 Amide Cannot Be Interchanged with Other PHF-Series Tau Peptides


While AcPHF4 belongs to a family of tau-derived peptides including AcPHF5 (Ac-QIVYK-NH₂) and AcPHF6 (Ac-VQIVYK-NH₂), generic substitution is scientifically invalid. Even minor sequence variations among these PHF-series peptides produce distinct structural and kinetic properties: AcPHF4 adopts an antiparallel β-sheet configuration in its fibrillar state, whereas the longer AcPHF6 assembles into parallel β-sheets [1]. Furthermore, polymerization rates differ by up to 3-fold across the peptide series, and the resulting fibril architectures—including protofilament number and filament morphology—vary substantially [2]. These differences directly affect assay outcomes, inhibitor screening results, and the relevance of mechanistic conclusions to full-length tau. Procurement of a non-identical PHF peptide therefore introduces uncontrolled variables that compromise experimental reproducibility and data interpretation [3].

Quantitative Differentiation Evidence for Acetyl-PHF4 Amide Selection


Antiparallel β-Sheet Conformation Distinguishes AcPHF4 from Parallel AcPHF6 Fibrils

AcPHF4 adopts an antiparallel β-sheet configuration in its fibrillar state, which is structurally distinct from the parallel β-sheet arrangement adopted by the longer AcPHF6 peptide. This conformational difference was established by Fourier transform infrared (FTIR) spectroscopy and X-ray fiber diffraction under identical assembly conditions (0.15 M NaCl, pH 7.4, ambient temperature) [1]. The β-sheet orientation is a critical determinant of fibril stability, epitope presentation, and cross-seeding interactions with full-length tau protein [2].

Tau aggregation Amyloid structure Fourier transform infrared spectroscopy

Protofilament Architecture: AcPHF4 Assembles as 5 nm Straight Filaments, Not Twisted Filaments

Under standardized aggregation conditions (0.15 M NaCl), AcPHF4 rapidly forms straight filaments composed of two laterally aligned protofilaments, each measuring approximately 5 nm in width [1]. In contrast, the AcTR4 peptide containing both PHF6* and PHF6 motifs produces twisted sheets, as evidenced by a unique fanning of diffuse equatorial scattering and meridional accentuation of the (210) reflection at 3.8 Å spacing in X-ray diffraction patterns [2].

Tau fibril morphology Transmission electron microscopy Protofilament assembly

Polymerization Kinetics: AcPHF4 Aggregates 3-Fold Slower than AcPHF6, Enabling Improved Temporal Resolution

The polymerization rate of AcPHF4, as measured by thioflavin S (ThS) fluorescence increase, is approximately 3-fold lower than that of the hexapeptide AcPHF6 under identical conditions. The study reports that the polymerization rate increases with peptide length across the series AcYK → AcPHF6, with a 3-fold decrease when Val is substituted for Ile or Gln [1]. This kinetic distinction permits more precise monitoring of the lag phase and early aggregation events, which are critical for evaluating nucleation-dependent aggregation inhibitors [2].

Tau aggregation kinetics Thioflavin S assay β-sheet formation rate

Recommended Research and Industrial Applications for Acetyl-PHF4 Amide


Tau Aggregation Inhibitor Screening and Kinetic Characterization

Utilize AcPHF4 as the aggregation substrate in thioflavin T/S fluorescence-based high-throughput screening assays. Its ~3-fold slower polymerization kinetics relative to AcPHF6, as quantified in Section 3, provide a wider temporal window for detecting inhibitor effects on the lag phase and elongation rate [1]. The defined straight filament morphology ensures reproducible endpoint measurements. This application is supported by the peptide's well-characterized polymerization behavior and its utility in screening peptide-based tau aggregation inhibitors [2].

Mechanistic Studies of Early-Stage Tau Oligomerization and Nucleation

Employ AcPHF4 to investigate the earliest events in tau amyloidogenesis. Its minimal four-residue core (IVYK) and slower aggregation kinetics permit the isolation and biophysical characterization of oligomeric intermediates that are otherwise too transient in faster-aggregating peptides like AcPHF6 [1]. The antiparallel β-sheet structure of AcPHF4 fibrils may model specific conformational states relevant to tau pathology [2].

Structure-Based Design of β-Sheet Disrupting Therapeutics

Leverage the detailed structural data available for AcPHF4 fibrils, including the ~50 Å tubular assembly dimensions and antiparallel β-sheet arrangement [1]. This information is essential for computational modeling and rational design of small molecules or peptides intended to cap growing fibril ends or disrupt the β-sheet interface. The simpler straight filament morphology facilitates structural studies by cryo-EM or X-ray diffraction compared to more polymorphic tau-derived peptides.

Positive Control for Tauopathy Cellular Models and Biomarker Assays

Use AcPHF4 as a standardized, chemically defined aggregant to induce tauopathy-like phenotypes in cell culture models. Its N-acetylated and C-amidated termini confer enhanced stability in culture media compared to unprotected peptides [2]. This provides a reproducible positive control for studying tau aggregation-induced cytotoxicity, seeding effects, or for validating novel tau PET tracers and fluid biomarkers.

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